REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=3)=[CH:9][CH:10]=2)[N:5]([CH2:18][CH:19]=[CH2:20])[CH:4]=[C:3]1[C:21](O)=[O:22].O=C1C2C(=CC(C3C=CN=CC=3)=CC=2)[NH:28]C=C1C(OCC)=O.C(Br)C=C>>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=3)=[CH:9][CH:10]=2)[N:5]([CH2:18][CH:19]=[CH2:20])[CH:4]=[C:3]1[C:21]([NH2:28])=[O:22]
|
Name
|
1,4-dihydro-4-oxo-1-(2-propenyl)-7-(4-pyridinyl)-3-quinolinecarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(=CN(C2=CC(=CC=C12)C1=CC=NC=C1)CC=C)C(=O)O
|
Name
|
ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(=CNC2=CC(=CC=C12)C1=CC=NC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O=C1C(=CN(C2=CC(=CC=C12)C1=CC=NC=C1)CC=C)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |